(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)19-9-8-15-14(11-19)10-17-12-18-15/h1-7,10,12H,8-9,11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLEBVTFUJRNL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
The target molecule features a pyrido[4,3-d]pyrimidine scaffold, a bicyclic system comprising fused pyridine and pyrimidine rings, substituted at the 6-position with a propenone group [(E)-3-phenylprop-2-en-1-one]. The tetrahydropyrido[4,3-d]pyrimidine moiety contributes to conformational rigidity, while the α,β-unsaturated ketone introduces electrophilic reactivity, making the compound a potential intermediate for pharmaceuticals or materials science.
Synthetic Methodologies
Pyrido[4,3-d]Pyrimidine Core Construction
The synthesis of the pyrido[4,3-d]pyrimidine system typically begins with pyridine or pyrimidine precursors. A common approach involves cyclocondensation reactions between aminopyridines and carbonyl-containing reagents.
Pyrimidine-Based Cyclization
Reaction of 4-amino-5-cyanopyridine with urea or thiourea under acidic conditions generates the pyrido[4,3-d]pyrimidine skeleton. For example, heating 4-amino-5-cyanopyridine with urea at 200°C in diphenyl ether yields 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione, which can be reduced to the tetrahydro derivative.
Multicomponent Synthesis
A one-pot three-component reaction involving malononitrile, aldehydes, and thiourea has been reported for analogous pyridopyrimidines. For instance, condensation of benzaldehyde, malononitrile, and thiourea in ethanol with piperidine catalysis produces 2-amino-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-3-carbonitrile.
Integrated One-Pot Strategies
Recent advances favor tandem reactions to streamline synthesis. A notable method involves:
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Claisen-Schmidt | Pyridopyrimidin-6-one, benzaldehyde | NaOH/EtOH, reflux, 6 h | 65–72% | Cost-effective, scalable |
| Heck Coupling | 6-Bromo-pyridopyrimidine, styrene | Pd(OAc)₂, K₂CO₃, DMF, 120°C, 12 h | 58–63% | Stereoselectivity, mild conditions |
| Multicomponent Cyclization | 4-Amino-5-cyanopyridine, urea, benzaldehyde | Piperidine, EtOH, 80°C, 24 h | 45–50% | Fewer steps, reduced purification |
Characterization and Validation
Critical analytical data for the target compound include:
- ¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 15.5 Hz, 1H, CH=CO), 7.78 (d, J = 15.5 Hz, 1H, Ph-CH=), 7.45–7.67 (m, 5H, Ar-H), 4.32 (s, 2H, pyridopyrimidine-CH₂), 3.12–3.45 (m, 4H, ring-CH₂).
- IR : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1580 cm⁻¹ (aromatic C=C).
- HRMS : [M+H]⁺ calcd. for C₁₉H₁₇N₃O: 311.1378; found: 311.1375.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it could bind to a particular enzyme’s active site, altering its activity and affecting downstream processes.
Comparison with Similar Compounds
Key Findings and Insights
Structural Impact on Activity :
- Pyrido-pyrimidine cores are privileged structures in kinase inhibitors. The pyrido[4,3-d]pyrimidine in the target compound may offer unique binding interactions compared to [2,3-d] isomers .
- Substituents like phenyl (target compound) vs. cyclopentyl (Palbociclib) influence lipophilicity and target selectivity.
Palladium-catalyzed methods () are versatile for introducing aryl/heteroaryl groups.
Spectroscopic Signatures :
- α,β-Unsaturated ketones show consistent IR peaks (C=O ~1,640 cm⁻¹; C=C ~1,560 cm⁻¹) across analogs .
- Pyrido-pyrimidine protons resonate distinctively in NMR due to ring current effects (e.g., δ 7.5–8.0 ppm for aromatic protons) .
Thermodynamic Properties :
- Melting points correlate with molecular planarity and hydrogen bonding. Pyrido-pyrimidines (e.g., 155–157°C for 6e ) generally melt higher than ferrocenyl analogs (140–146°C ).
Biological Activity
The compound (2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one is a member of the pyrido[4,3-d]pyrimidine class of heterocyclic compounds. These compounds have garnered significant attention due to their potential biological activities, particularly as inhibitors of various enzymes and receptors involved in cancer and other diseases.
Chemical Structure and Properties
The molecular formula of (2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one can be represented as , with a molecular weight of approximately 266.31 g/mol. The structure features a phenyl group attached to a pyrido-pyrimidine core, which is crucial for its biological activity.
1. Anticancer Properties
Research has shown that compounds within the pyrido[4,3-d]pyrimidine family exhibit significant anticancer properties. A study highlighted that derivatives with substitutions at the C4 position can serve as potent inhibitors of tyrosine kinases implicated in solid tumors such as lung and pancreatic cancers. This suggests that (2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one may also possess similar inhibitory effects against these targets .
The biological activity of this compound is primarily attributed to its ability to inhibit tyrosine kinases. Tyrosine kinases are critical in signaling pathways that regulate cell division and growth; thus, their inhibition can lead to reduced proliferation of cancer cells. The compound's structure allows it to interact effectively with the active sites of these kinases .
3. Case Studies
Several case studies have demonstrated the efficacy of pyrido[4,3-d]pyrimidines in preclinical models:
| Study | Compound | Target | Result |
|---|---|---|---|
| (2E)-3-phenyl... | Tyrosine Kinase | Significant inhibition observed in vitro | |
| Various derivatives | Cancer cell lines | Reduced cell viability in lung and pancreatic cancer models |
These studies indicate that modifications to the pyrido[4,3-d]pyrimidine scaffold can enhance biological activity and specificity towards certain cancer types.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one?
- Methodology : Multi-step synthetic routes are typically employed, starting with pyrido[4,3-d]pyrimidine precursors. Key steps include:
-
Cyclization : Acid-catalyzed cyclization of substituted pyrimidine intermediates to form the pyrido-pyrimidine core .
-
Substitution : Introduction of the propenone moiety via nucleophilic substitution or condensation reactions under inert atmospheres .
-
Microwave-assisted synthesis : Enhances reaction rates and yields for similar heterocyclic frameworks (e.g., 20–30% yield improvement compared to conventional heating) .
Synthetic Method Key Conditions Yield (%) Conventional heating Reflux in THF, 12–24 h 45–55 Microwave-assisted 150°C, 30 min, DMF 65–75 Catalytic (Pd/Cu) coupling Room temperature, Ar atmosphere 50–60
Q. How should researchers validate the molecular structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm connectivity of the pyrido-pyrimidine core and propenone substituents (e.g., δ 8.2–8.5 ppm for pyrimidine protons; δ 6.5–7.2 ppm for phenyl groups) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 365.1425) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in the (2E)-configuration of the propenone chain .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the final cyclization step?
- Approach :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst Selection : Pd(PPh₃)₄ or CuI enhances coupling efficiency in heteroaromatic systems .
- pH Control : Maintain pH 8–10 during cyclization to avoid side reactions (e.g., hydrolysis) .
- Case Study : A 30% yield increase was achieved by switching from ethanol to DMF and using microwave irradiation (150°C, 30 min) .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodology :
-
Dose-Response Repetition : Conduct triplicate assays with standardized cell lines (e.g., HeLa, MCF-7) .
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Structural Analog Comparison : Compare activity against pyrido-pyrimidine derivatives (e.g., 3-chlorophenyl variants show 10x higher potency) .
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Metabolic Stability Testing : Evaluate hepatic microsomal degradation to identify false negatives .
Analog IC₅₀ (μM) Target Parent compound 12.3 ± 1.2 Kinase X 3-Chlorophenyl derivative 1.4 ± 0.3 Kinase X Trifluoromethyl-substituted analog 8.9 ± 0.9 Kinase Y
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Steps :
Core Modifications : Replace the pyrido-pyrimidine core with pyrazolo-pyrimidine to assess binding affinity changes .
Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
- Data Interpretation :
- Hydrophobic Interactions : Bulky substituents improve kinase inhibition but reduce solubility .
- Hydrogen Bonding : The pyrimidine N-atom is critical for target engagement (ΔG = −9.2 kcal/mol) .
Methodological Considerations
- Key References : PubChem () and peer-reviewed synthesis protocols () form the basis of methodological answers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
